1-Diethylsulfamoylpiperazine hydrochloride

Description

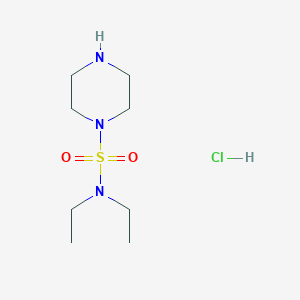

1-Diethylsulfamoylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a diethylsulfamoyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N,N-diethylpiperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGYFAAXYBCFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Diethylsulfamoylpiperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that can be used to synthesize piperazine derivatives . Industrial production methods often involve the use of batch or flow reactors, with the latter offering advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

1-Diethylsulfamoylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for potential therapeutic effects, including:

- Antimicrobial Activity : Studies have shown that piperazine derivatives can exhibit significant antibacterial properties. For instance, certain derivatives demonstrated superior activity against E. coli compared to standard antibiotics .

- Anticancer Properties : Research indicates that some piperazine derivatives can induce apoptosis in cancer cell lines by disrupting critical cellular signaling pathways .

Neuropharmacology

1-Diethylsulfamoylpiperazine hydrochloride is investigated for its effects on neurotransmitter systems, particularly its interaction with GABA receptors. This interaction may lead to potential treatments for psychiatric disorders .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in various methods to ensure the accuracy of measurements related to piperazine derivatives in complex mixtures .

Agricultural Chemistry

The compound finds applications in formulating agrochemicals, enhancing the efficacy of pest control agents through improved solubility and stability .

Material Science

Research is ongoing into the use of this compound in developing novel polymers and materials that leverage its unique chemical properties for enhanced performance .

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a novel piperazine polymer exhibited superior antibacterial activity against E. coli, indicating the potential for developing new antibiotics .

- Anticancer Activity : Some derivatives were shown to disrupt cellular signaling pathways critical for cancer cell survival, suggesting their potential as anticancer agents .

- Psychotropic Effects : Research into certain derivatives has indicated their potential use in treating psychiatric disorders due to their action on serotonin and dopamine receptors .

Mechanism of Action

The mechanism of action of 1-Diethylsulfamoylpiperazine hydrochloride involves its interaction with specific molecular targets. Piperazine derivatives generally act on the central nervous system by binding to GABA receptors, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Diethylsulfamoylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

Trimetazidine: Used as an anti-anginal agent.

Ranolazine: Used to treat chronic angina.

Befuraline: An antidepressant.

Aripiprazole: An antipsychotic.

Quetiapine: Another antipsychotic.

What sets this compound apart is its unique diethylsulfamoyl substitution, which imparts distinct chemical and biological properties .

Biological Activity

1-Diethylsulfamoylpiperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This compound features a piperazine ring substituted with a diethylsulfamoyl group, enhancing its pharmacological properties. Its primary applications include research in antimicrobial and anticancer domains, as well as potential therapeutic uses in treating various disorders.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₈ClN₃O₂S, with a molecular weight of approximately 239.78 g/mol. The presence of the diethylsulfamoyl group is significant, as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClN₃O₂S |

| Molecular Weight | 239.78 g/mol |

| Solubility | Soluble in water and ethanol |

| Melting Point | Not specified |

This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors and other molecular targets. It has been shown to act on GABA receptors, leading to hyperpolarization of neuronal membranes, which can result in the paralysis of certain parasites. Additionally, its sulfonamide moiety may contribute to antibacterial activity by inhibiting bacterial enzyme functions essential for survival.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus by disrupting their cellular membranes and inducing cell lysis .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary findings suggesting that it may induce apoptosis in cancer cells. This mechanism involves interference with DNA replication and repair processes, thereby inhibiting cell division and promoting cell death.

Comparison with Other Piperazine Derivatives

When compared to other piperazine derivatives, such as trimetazidine and aripiprazole, this compound exhibits unique properties due to its specific structural modifications. These modifications enhance its efficacy against certain biological targets while potentially reducing side effects associated with other compounds .

Table 2: Comparison with Similar Compounds

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | GABA receptor modulation; apoptosis induction |

| Trimetazidine | Anti-anginal | Metabolic modulation in cardiac cells |

| Aripiprazole | Antipsychotic | Dopamine D2 receptor partial agonism |

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, providing insights into their therapeutic potential:

- Antimicrobial Efficacy : A study demonstrated that a novel piperazine polymer exhibited superior antibacterial activity against E. coli compared to standard antibiotics like ciprofloxacin. The mechanism involved targeting the bacterial cytoplasmic membrane .

- Anticancer Activity : Research has indicated that certain piperazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were shown to disrupt cellular signaling pathways critical for cancer cell survival .

- Psychotropic Effects : Some derivatives have been studied for their potential in treating psychiatric disorders due to their action on serotonin and dopamine receptors. This suggests a broader application range for compounds within this class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.